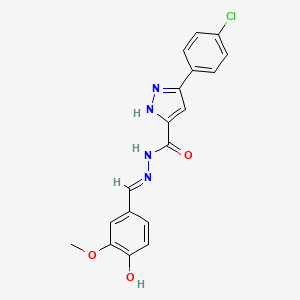

![molecular formula C18H16N4O2 B3727856 3-cyclopropyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3727856.png)

3-cyclopropyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

(E)-3-cyclopropyl-N’-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide: has demonstrated promising antimicrobial potential. Researchers have investigated its effectiveness against bacterial and fungal species, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Candida albicans, and Aspergillus niger . The compound’s ability to inhibit microbial growth makes it valuable for developing novel antibiotics and antifungal agents.

Metal Complexes and Coordination Chemistry

The ligand forms metal complexes with various metal ions (Cr(III), Fe(III), Mn(II), Co(II), Ni(II), and Cu(II)). These complexes adopt octahedral geometries and exhibit distinct properties. The ligand acts as a dibasic tridentate ligand in metal (III) complexes, coordinating via phenolic-O, azomethine-N, and enolic-O atoms. In contrast, it behaves as a monobasic tridentate ligand in metal (II) complexes . These metal-ligand interactions have implications in catalysis, materials science, and bioinorganic chemistry.

Molecular Docking Studies

Computational studies using molecular docking techniques have revealed that the ligand binds favorably to specific enzymes. Notably, it shows good binding scores with adenylate kinase, peptide deformylase (bacterial enzymes), and DNA polymerase (fungal enzyme) . Such insights aid drug design and development.

Antioxidant Activity

While not explicitly mentioned in the literature, hydrazone compounds (to which this compound belongs) often exhibit antioxidant properties. Further investigation could explore its potential in combating oxidative stress.

Mecanismo De Acción

Target of Action

It’s known that similar compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, anti-tubercular, and anti-tumoral activities .

Mode of Action

It’s hypothesized that the hc=n, >c=o, and -oh (naphthyl) groups of similar compounds are involved in coordinating with certain ions .

Biochemical Pathways

It’s known that similar compounds can form stable chelate complexes with transition metals, which can have various applications .

Pharmacokinetics

The synthesis of the compound involves a condensation reaction in ethanol , which might influence its solubility and thus its absorption and distribution.

Result of Action

Similar compounds have shown promising antimicrobial and antioxidant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence properties of similar compounds can be affected by external stimuli . Moreover, the emission of the amorphous phase of similar compounds can be readily converted back into its original state by a recrystallization process, which can be realized by either immersion or fumigation in common organic solvents .

Propiedades

IUPAC Name |

5-cyclopropyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-17-8-7-11-3-1-2-4-13(11)14(17)10-19-22-18(24)16-9-15(20-21-16)12-5-6-12/h1-4,7-10,12,23H,5-6H2,(H,20,21)(H,22,24)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSIRODPDPAPQM-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-cyclopropyl-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-5-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{2-[(4-bromophenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3727783.png)

![2-(4-{2-[(3-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3727786.png)

![2-[4-(2-{[1-(hydroxymethyl)propyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3727790.png)

![4,6-bis[ethyl(phenyl)amino]-N'-hydroxy-1,3,5-triazine-2-carboximidamide](/img/structure/B3727806.png)

![diethyl {amino[2-(1-pyridin-2-ylethylidene)hydrazino]methylene}malonate](/img/structure/B3727808.png)

![diethyl {amino[2-(4-fluoro-3-phenoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B3727815.png)

![2-[(3,4-diethoxyphenyl)acetyl]-3-[(2-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3727816.png)

![N-cycloheptyl-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727823.png)

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B3727831.png)

![4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727839.png)

![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727843.png)

![N'-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3727845.png)